
Phosphorothioic acid, O-(1-(4-bromo-2-chlorophenyl)-2-chlorovinyl) O,O-dimethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphorothioic acid, O-(1-(4-bromo-2-chlorophenyl)-2-chlorovinyl) O,O-dimethyl ester is a chemical compound that belongs to the class of organophosphorus compounds. It is commonly known as chlorpyrifos, which is a widely used insecticide around the world. Chlorpyrifos is a potent acetylcholinesterase inhibitor, which means that it blocks the activity of an enzyme that is responsible for breaking down the neurotransmitter acetylcholine in the nervous system.
作用機序
Chlorpyrifos works by inhibiting the activity of acetylcholinesterase, an enzyme that is responsible for breaking down the neurotransmitter acetylcholine in the nervous system. By blocking the activity of this enzyme, chlorpyrifos causes an accumulation of acetylcholine, which leads to overstimulation of the nervous system. This overstimulation can cause a range of symptoms, including muscle twitching, tremors, convulsions, and respiratory failure.
Biochemical and Physiological Effects:
Chlorpyrifos has been shown to have a range of biochemical and physiological effects on humans and animals. In humans, chlorpyrifos exposure has been linked to neurological effects, such as headaches, dizziness, and cognitive impairment. It has also been linked to respiratory effects, such as asthma and bronchitis. In animals, chlorpyrifos exposure has been shown to cause developmental effects, such as reduced birth weight and delayed neurobehavioral development.
実験室実験の利点と制限
Chlorpyrifos is widely used in laboratory experiments to study its mechanism of action and potential health effects. One advantage of using chlorpyrifos in laboratory experiments is that it is a potent acetylcholinesterase inhibitor, which allows researchers to study the effects of acetylcholine accumulation on the nervous system. However, one limitation of using chlorpyrifos in laboratory experiments is that it is highly toxic to humans and animals, which requires careful handling and disposal.
将来の方向性
There are several future directions for research on chlorpyrifos. One direction is to study the potential health effects of low-level exposure to chlorpyrifos in humans and animals. Another direction is to develop alternative insecticides that are less toxic to humans and animals. Additionally, more research is needed to understand the long-term effects of chlorpyrifos exposure on human and animal health.
合成法
The synthesis of chlorpyrifos involves the reaction of 3,5,6-trichloro-2-pyridinol with chloroacetyl chloride to form 3,5,6-trichloro-2-pyridyl chloroacetate. This intermediate is then reacted with O,O-dimethyl phosphorodithioate to form chlorpyrifos. The overall reaction can be represented as follows:
科学的研究の応用
Chlorpyrifos is widely used in agriculture to control pests and insects that damage crops. It is also used in public health programs to control disease-carrying mosquitoes. However, due to its potent toxicity to humans and animals, chlorpyrifos has been the subject of extensive scientific research. The scientific research on chlorpyrifos has focused on its mechanism of action, biochemical and physiological effects, and its potential health effects on humans and animals.
特性
CAS番号 |
1217-97-6 |
|---|---|
分子式 |
C10H10BrCl2O3PS |
分子量 |
392 g/mol |
IUPAC名 |
[(E)-1-(3-bromo-2-chlorophenyl)-2-chloroethenoxy]-dimethoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C10H10BrCl2O3PS/c1-14-17(18,15-2)16-9(6-12)7-4-3-5-8(11)10(7)13/h3-6H,1-2H3/b9-6+ |
InChIキー |
UZTAYVUMQTVBBD-RMKNXTFCSA-N |
異性体SMILES |
COP(=S)(OC)O/C(=C/Cl)/C1=C(C(=CC=C1)Br)Cl |
SMILES |
COP(=S)(OC)OC(=CCl)C1=C(C(=CC=C1)Br)Cl |
正規SMILES |
COP(=S)(OC)OC(=CCl)C1=C(C(=CC=C1)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



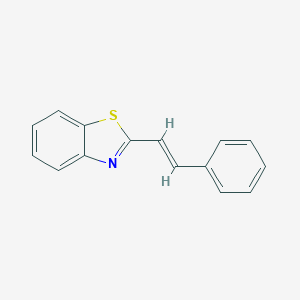
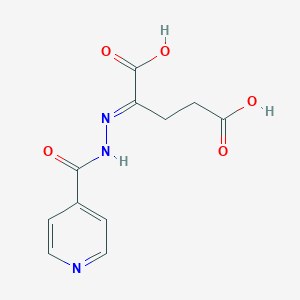

![1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B224450.png)
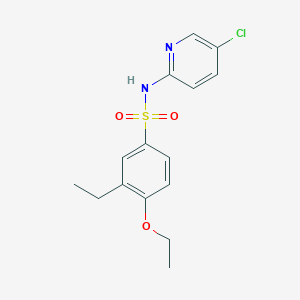
![(NZ)-N-[(2E,4E)-hexa-2,4-dienylidene]hydroxylamine](/img/structure/B224489.png)
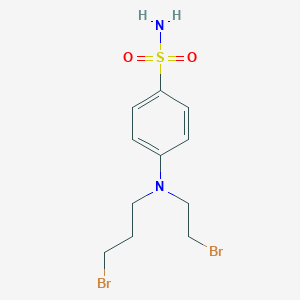
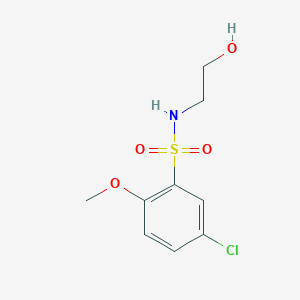
![[(Z)-1-Chloro-2-phenylethenyl]benzene](/img/structure/B224521.png)

![1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]piperidine](/img/structure/B224538.png)


